4-Chloro-2-(2,5-difluorophenyl)benzoic acid
Description
4-Chloro-2-(2,5-difluorophenyl)benzoic acid is an organic compound with the molecular formula C13H7ClF2O2 It is a derivative of benzoic acid, where the benzene ring is substituted with chlorine and fluorine atoms
Properties
IUPAC Name |
4-chloro-2-(2,5-difluorophenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF2O2/c14-7-1-3-9(13(17)18)10(5-7)11-6-8(15)2-4-12(11)16/h1-6H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GETSOFLSRIPZBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=C(C=CC(=C2)Cl)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30689726 | |
| Record name | 5-Chloro-2',5'-difluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30689726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261996-88-6 | |
| Record name | 5-Chloro-2',5'-difluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30689726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(2,5-difluorophenyl)benzoic acid typically involves the reaction of 2,5-difluorobenzene with 4-chlorobenzoic acid under specific conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where an acyl chloride derivative of 4-chlorobenzoic acid reacts with 2,5-difluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(2,5-difluorophenyl)benzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are used under mild conditions.
Esterification: Alcohols and acid catalysts such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) are employed.
Major Products
Substitution Reactions: Products include derivatives with different substituents on the benzene ring.
Coupling Reactions: Biaryl compounds with extended aromatic systems.
Esterification: Ester derivatives of this compound.
Scientific Research Applications
4-Chloro-2-(2,5-difluorophenyl)benzoic acid has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of advanced materials, including polymers and liquid crystals.
Organic Synthesis: It is a valuable building block for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(2,5-difluorophenyl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,5-difluorobenzoic acid: Similar structure but different substitution pattern on the benzene ring.
4-Chloro-2,5-difluorobenzoic acid: Lacks the additional phenyl group present in 4-Chloro-2-(2,5-difluorophenyl)benzoic acid.
2-Chloro-4-(2,5-difluorophenyl)benzoic acid: Similar structure with a different position of chlorine substitution.
Uniqueness
This compound is unique due to the specific arrangement of chlorine and fluorine atoms, which can influence its chemical reactivity and biological activity. This unique substitution pattern can result in distinct properties and applications compared to other similar compounds.
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